Catestatin
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Overview
Description
Catestatin is a 21-amino acid residue, cationic and hydrophobic peptide derived from the proteolytic cleavage of its precursor, chromogranin A. This peptide is co-stored and co-released with catecholamines from the storage vesicles in adrenal chromaffin cells and adrenergic neurons . This compound exhibits potent catecholamine release-inhibitory activity by acting on the neuronal nicotinic acetylcholine receptor . It also stimulates histamine release from mast cells via heterotrimeric G-proteins in a receptor-independent manner .
Preparation Methods
Catestatin is formed endogenously by the proteolytic cleavage of chromogranin A, a major protein co-stored and co-released with catecholamines . The synthetic preparation of this compound involves solid-phase peptide synthesis, which is a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
Chemical Reactions Analysis
Catestatin undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents such as dithiothreitol for reduction reactions . The major products formed from these reactions depend on the specific modifications made to the peptide.
Scientific Research Applications
Catestatin has a wide range of scientific research applications, including:
Mechanism of Action
Catestatin exerts its effects by inhibiting the release of catecholamines from chromaffin cells and noradrenergic neurons . It does this by acting on the neuronal nicotinic acetylcholine receptor, which triggers a cascade of events leading to the inhibition of catecholamine release . This compound also stimulates histamine release from mast cells via heterotrimeric G-proteins in a receptor-independent manner . This dual mechanism of action allows this compound to regulate both the sympathetic nervous system and the immune system .
Comparison with Similar Compounds
Catestatin is unique in its ability to inhibit catecholamine release and stimulate histamine release . Similar compounds include:
Substance P: A well-studied peptide that also inhibits catecholamine release but is less potent than this compound.
Neuropeptide Y: Another peptide that regulates catecholamine release but has different mechanisms of action and effects compared to this compound.
This compound’s unique combination of catecholamine release inhibition and histamine release stimulation sets it apart from these other peptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H173N37O26S/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEYIDADOJWYIM-DIWOTYQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H173N37O26S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2425.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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